molecular formula C42H67NO9 B1265007 1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine

Cat. No.: B1265007
M. Wt: 730 g/mol
InChI Key: VATXXYXCFUBOJL-LQPUHCPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]-1-O-(alpha-D-galactopyranosyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 6-([1,1'-biphenyl]-4-yl)hexanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Galactosylphytosphingosine and Related Compounds : Phytosphingosine, derived from yeast, is utilized for synthesizing galactosphingolipids, leading to the formation of 1-O-(β-D-galactopyranosyl)-phytosphingosine. This compound was further modified to create cerebrosides, with an emphasis on their melting points, optical rotation, and structural confirmation through infrared and mass spectra analysis (Pascher, 1974).
  • Development of α-Galactosyl Cerebroside : A synthetic approach led to the creation of α-galactosyl cerebroside, exhibiting immunostimulatory activity. This involved the selective O-galactosylation of phytosphingosine and produced a compound with potential for medical applications (Figueroa‐Pérez & Schmidt, 2000).

Biological Activity

  • Stimulation of NKT Cells : Analogues of α-Galactosyl ceramide, such as α-GalCer, show promise in stimulating invariant natural killer T (NKT) cells, leading to rapid release of Th1 and Th2 cytokines. This is significant for potential applications in immunotherapy and in the study of NKT cell responses (Trappeniers et al., 2008).

Glycolipid Aggregation and Structural Analysis

  • Artificial Glycolipids and Their Aggregation : Artificial glycolipids, which contain a sugar moiety linked to a hydrophobic chain, have been studied for their ability to form stable bilayer membranes in aqueous media. This research provides insights into the potential use of such compounds in membrane-related applications (Hisaeda et al., 1997).
  • Structural Analysis of Glycosphingolipids : The detailed structural analysis of glycosylinositolphosphoceramides (GIPCs) from fungi, involving a phytosphingosine moiety, sheds light on the role of these compounds in cell growth and interactions. Such studies are crucial for understanding the biochemical pathways in which these compounds are involved (Simenel et al., 2007).

Properties

Molecular Formula

C42H67NO9

Molecular Weight

730 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-6-(4-phenylphenyl)hexanamide

InChI

InChI=1S/C42H67NO9/c1-2-3-4-5-6-7-8-9-10-11-12-18-23-35(45)38(47)34(30-51-42-41(50)40(49)39(48)36(29-44)52-42)43-37(46)24-19-13-15-20-31-25-27-33(28-26-31)32-21-16-14-17-22-32/h14,16-17,21-22,25-28,34-36,38-42,44-45,47-50H,2-13,15,18-20,23-24,29-30H2,1H3,(H,43,46)/t34-,35+,36+,38-,39-,40-,41+,42-/m0/s1

InChI Key

VATXXYXCFUBOJL-LQPUHCPASA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)C3=CC=CC=C3)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)C3=CC=CC=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine
Reactant of Route 2
1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine
Reactant of Route 3
1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine
Reactant of Route 4
1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine
Reactant of Route 5
Reactant of Route 5
1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine
Reactant of Route 6
1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine

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